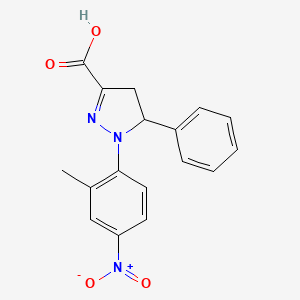
1-(3-Chloro-4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid, commonly referred to as 4-methyl-3-chlorophenyl-5-phenylpyrazole-3-carboxylic acid (MCPP), is an organic compound belonging to the class of pyrazole carboxylic acids. It is a white crystalline solid that is soluble in water and ethanol. MCPP is used in a variety of scientific research applications, including as a lab reagent, as a biochemical and physiological target, and as a tool to study the effects of drugs on the human body.
科学的研究の応用
1-(3-Chloro-4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has a variety of scientific research applications. It is used as a lab reagent in organic chemistry, and as a biochemical and physiological target for drug screening and development. It is also used to study the effects of drugs on the human body, as well as to study the effects of environmental pollutants on the body.
作用機序
1-(3-Chloro-4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid acts as an agonist at the 5-HT2A receptor, which is a serotonin receptor found in the brain and other parts of the body. When 1-(3-Chloro-4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid binds to this receptor, it triggers a series of reactions that can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
1-(3-Chloro-4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects, including the activation of the hypothalamic-pituitary-adrenal axis, the stimulation of the release of hormones such as cortisol and adrenaline, and the stimulation of the release of neurotransmitters such as serotonin and dopamine. It has also been shown to have an antidepressant-like effect in animal models.
実験室実験の利点と制限
1-(3-Chloro-4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it has a high degree of solubility in water and ethanol. It also has a high degree of selectivity for the 5-HT2A receptor, making it a useful tool for studying the effects of drugs on the human body. However, 1-(3-Chloro-4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid also has some limitations. It is not as stable as some other compounds, and it has a short half-life in the body, meaning that it must be administered frequently for optimal results.
将来の方向性
Future research into the effects of 1-(3-Chloro-4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid could include further studies into its mechanism of action, its effects on the body, and its potential therapeutic uses. Additionally, further research into the synthesis of 1-(3-Chloro-4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid and its derivatives could lead to more efficient and cost-effective methods of production. Finally, further studies into the effects of environmental pollutants on the body could be conducted using 1-(3-Chloro-4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid as a tool.
合成法
1-(3-Chloro-4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid can be synthesized using a two-step process. In the first step, 4-methyl-3-chlorophenyl-5-phenylpyrazole-3-carboxylic acid is synthesized from 4-methyl-3-chlorophenol and 5-phenylpyrazole-3-carboxylic acid in the presence of a base, such as sodium hydroxide. In the second step, the acid is converted to its sodium salt, which is then crystallized to yield a white solid.
特性
IUPAC Name |
2-(3-chloro-4-methylphenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-11-7-8-13(9-14(11)18)20-16(10-15(19-20)17(21)22)12-5-3-2-4-6-12/h2-9,16H,10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEXXLHETOKFQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(CC(=N2)C(=O)O)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl (2Z)-2-chloro-2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344983.png)

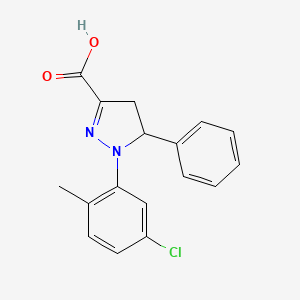
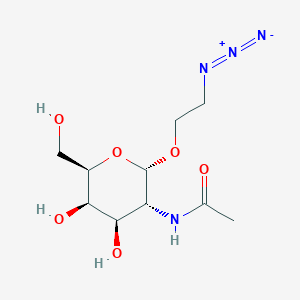
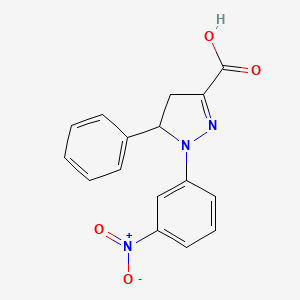

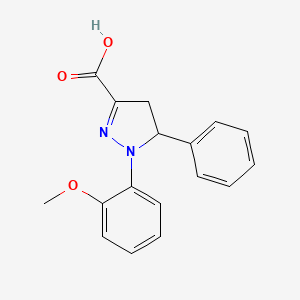

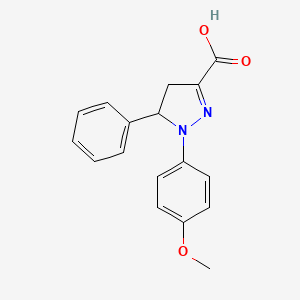
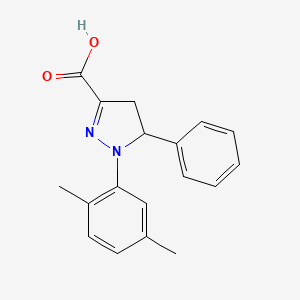

![5-Phenyl-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid](/img/structure/B6345065.png)
